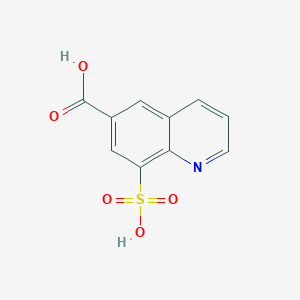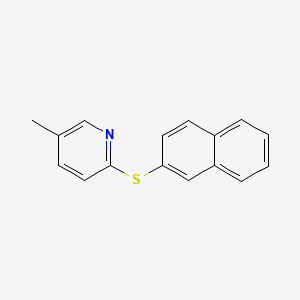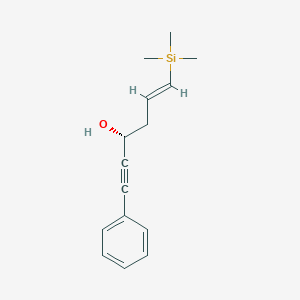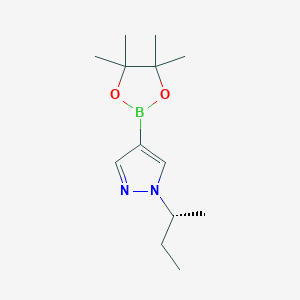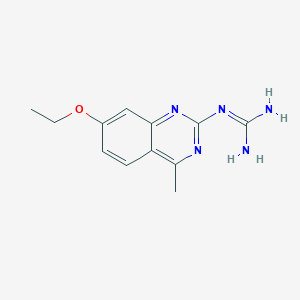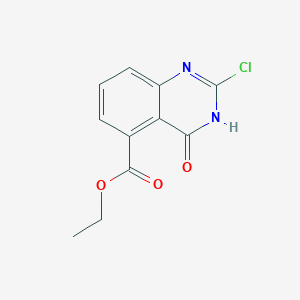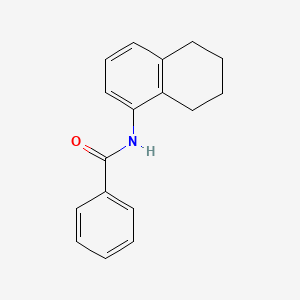
N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide: is an organic compound that belongs to the class of benzamides This compound features a benzamide group attached to a tetrahydronaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically begins with 5,6,7,8-tetrahydronaphthalen-1-amine and benzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the amide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic aromatic substitution reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- N-(8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 1-Naphthalenamine, 5,6,7,8-tetrahydro-
Comparison:
- Structural Differences: While N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide contains a benzamide group, similar compounds may have different functional groups such as acetamide or boronic acid.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its structural properties and reactivity. For example, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is commonly used in Suzuki-Miyaura coupling reactions for carbon-carbon bond formation.
Propiedades
Número CAS |
79005-34-8 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C17H17NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H,18,19) |
Clave InChI |
SUZXMBFTNDPBMW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
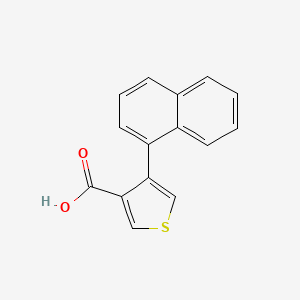
![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)



![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
![[(6-Methoxyquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B11864753.png)
